molecular formula C18H12N4O B10803118 N-(pyridin-3-yl)phenazine-1-carboxamide

N-(pyridin-3-yl)phenazine-1-carboxamide

Cat. No.: B10803118
M. Wt: 300.3 g/mol
InChI Key: RQXLRXAPPVOZAA-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)phenazine-1-carboxamide is a chemical compound of significant interest in scientific research, particularly in the fields of oncology and microbiology. This derivative belongs to the phenazine family, a class of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities. While specific studies on this exact compound are limited, its structural core is closely related to Phenazine-1-carboxamide (PCN), a molecule extensively documented for its strong antifungal properties against various plant pathogens . The addition of the pyridin-3-yl group may potentially influence its solubility, binding affinity, and overall bioactivity, making it a valuable candidate for structure-activity relationship (SAR) studies. The primary research value of this compound is rooted in the established pharmacological profile of phenazine derivatives. Phenazine-based compounds have demonstrated promising antitumor activity in vitro. For instance, structurally similar phenazine-1-carboxylic acid acylhydrazone derivatives have shown potent cytotoxic effects, inducing cell death in human cervical cancer (HeLa) and lung carcinoma (A549) cell lines . The mechanism of action for phenazines in oncology is often associated with their ability to intercalate with DNA, leading to DNA strand breaks, or to generate reactive oxygen species (ROS) that cause oxidative stress, apoptosis, and damage to cancer cells . Furthermore, the core phenazine structure is associated with broad-spectrum antimicrobial activity . Research indicates that phenazine-1-carboxamide exhibits antifungal activity that can be 5 to 10 times greater than that of phenazine-1-carboxylic acid at certain pH levels . Its efficacy against pathogens like Fusarium oxysporum and Rhizoctonia solani highlights its potential as a lead compound for developing new anti-infective agents . Researchers can utilize this compound as a key intermediate or target molecule in exploring novel therapeutic agents, studying microbial pathogenesis, and investigating the biochemical pathways involved in cellular apoptosis and oxidative stress. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

N-pyridin-3-ylphenazine-1-carboxamide

InChI

InChI=1S/C18H12N4O/c23-18(20-12-5-4-10-19-11-12)13-6-3-9-16-17(13)22-15-8-2-1-7-14(15)21-16/h1-11H,(H,20,23)

InChI Key

RQXLRXAPPVOZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Characterization of N Pyridin 3 Yl Phenazine 1 Carboxamide

Synthetic Pathways for N-(pyridin-3-yl)phenazine-1-carboxamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between phenazine-1-carboxylic acid and 3-aminopyridine (B143674). This process necessitates the independent synthesis of both precursor molecules.

Synthesis of Precursor Phenazine-1-carboxylic Acid Derivatives

Phenazine-1-carboxylic acid (PCA) is a naturally occurring compound produced by various bacteria, such as those from the Pseudomonas and Streptomyces genera. nih.govmdpi.com Its biosynthesis originates from the shikimic acid pathway. nih.govfrontiersin.org

For laboratory and industrial-scale synthesis, chemical methods are employed. A common approach involves the reaction of aniline (B41778) with a substituted nitrobenzoic acid, such as 2-bromo-3-nitro-benzoic acid, to form an intermediate which is then cyclized to the phenazine (B1670421) core. mdpi.comnih.gov

A more advanced synthetic strategy is the Jourdan-Ullmann coupling followed by a reductive ring-closure reaction. rroij.com This method allows for the preparation of diverse PCA derivatives. The general pathway involves coupling an aniline with a suitable ortho-nitrohalobenzene derivative, followed by a reductive cyclization using a reducing agent like sodium borohydride (B1222165) to form the phenazine ring structure. rroij.com This approach is notable for its step-economy and the ability to generate a library of variously substituted phenazines. rroij.comresearchgate.net

Preparation of 3-Aminopyridine Reactants

The reactant 3-aminopyridine is a readily available commercial chemical but can also be synthesized through several established methods. The most prevalent laboratory and industrial preparation involves the Hofmann rearrangement of nicotinamide (B372718). wikipedia.orgorgsyn.org In this reaction, nicotinamide is treated with sodium hypobromite (B1234621) (often generated in situ from sodium hydroxide (B78521) and bromine), causing a rearrangement to yield 3-aminopyridine. wikipedia.orgorgsyn.orggoogle.com

Alternative, though less common, synthetic routes to 3-aminopyridine include:

The reduction of 3-nitropyridine (B142982) using reagents like zinc and hydrochloric acid. orgsyn.org

The reaction of 3-bromopyridine (B30812) with ammonia, typically under pressure and in the presence of a copper sulfate (B86663) catalyst. orgsyn.org

The hydrolysis of benzyl (B1604629) 3-pyridylcarbamate. orgsyn.org

Optimized Amide Coupling Reaction Conditions for this compound Formation

The final step in the synthesis of this compound is the amide coupling between the carboxylic acid group of phenazine-1-carboxylic acid and the amino group of 3-aminopyridine. This is one of the most frequently used reactions in pharmaceutical synthesis. researchgate.net The reaction typically requires the activation of the carboxylic acid to form a more reactive intermediate that can then readily react with the amine. researchgate.net

Given the nucleophilicity of 3-aminopyridine, several coupling agents can be employed to facilitate this transformation efficiently. growingscience.com The general procedure involves dissolving phenazine-1-carboxylic acid in an anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), along with a coupling agent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). growingscience.comnih.gov

Commonly used coupling agents for this type of reaction include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with an additive like 4-Dimethylaminopyridine (DMAP). growingscience.com

Uronium/Phosphonium Salts: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective and often lead to high yields and clean reactions. growingscience.comresearchgate.netgoogle.com

Acyl Halide Formation: An alternative is to convert PCA into its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting phenazine-1-carbonyl chloride is then reacted with 3-aminopyridine, usually in the presence of a base like pyridine (B92270) to scavenge the HCl byproduct. growingscience.com

The reaction between aminopyridines and carboxylic acids can sometimes be challenging. growingscience.com Optimization may involve adjusting the solvent, base, coupling agent, and reaction temperature to maximize the yield and minimize side products.

Scale-Up Considerations for this compound Synthesis

Scaling up the synthesis of this compound involves considerations for both the production of the PCA precursor and the final coupling step.

For the phenazine-1-carboxylic acid precursor, biosynthetic routes offer a scalable and environmentally conscious option. Fed-batch fermentation of engineered Pseudomonas chlororaphis strains has been shown to produce high titers of phenazine derivatives, including the related phenazine-1-carboxamide (B1678076) (PCN), in bioreactors as large as 30 liters. mdpi.com This suggests that microbial production of PCA is a viable strategy for large-scale synthesis.

For the chemical coupling reaction, scalability requires moving from standard laboratory glassware to jacketed reactor vessels that allow for precise temperature control. The choice of coupling agent is critical; while effective, some reagents generate byproducts that are difficult to remove on a large scale (e.g., dicyclohexylurea from DCC). Reagents like CDI (N,N'-Carbonyldiimidazole) are sometimes preferred for larger-scale synthesis due to the formation of gaseous byproducts. researchgate.net Process safety, solvent selection for efficient product isolation and purification, and waste stream management are paramount considerations for industrial production. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Definitive Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic methods. While X-ray diffraction would provide the most unambiguous structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the connectivity of the atoms in solution.

Detailed Nuclear Magnetic Resonance (NMR) Spectral Analysis for Proton and Carbon Connectivity

¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the phenazine and pyridine rings, as well as a characteristic amide N-H proton.

Phenazine Protons (7H): The seven protons on the phenazine core will appear in the aromatic region, likely between δ 7.8 and 9.0 ppm. The protons closest to the electron-withdrawing carboxamide group and the phenazine nitrogens will be shifted downfield. Complex splitting patterns (doublets, triplets, and doublet of doublets) will arise from spin-spin coupling between adjacent protons. rroij.comresearchgate.net

Pyridine Protons (4H): The four protons on the 3-pyridyl ring will also resonate in the aromatic region. The proton at C2 of the pyridine ring (adjacent to the nitrogen) is expected to be the most downfield, appearing as a distinct doublet. The proton at C6 will also be a doublet, while the protons at C4 and C5 will show more complex splitting. researchgate.netresearchgate.net

Amide Proton (1H): A broad singlet corresponding to the N-H proton of the amide linkage is expected, likely appearing significantly downfield (δ 10-13 ppm), characteristic of hydrogen-bonded amide protons in such aromatic systems. rroij.comnih.gov

¹³C NMR Spectrum (Predicted): The carbon NMR spectrum will provide confirmation of the carbon skeleton.

Phenazine Carbons (12C): The twelve carbons of the phenazine ring system are expected to resonate in the range of δ 120-145 ppm. The carbons directly bonded to the nitrogen atoms (C4a, C5a, C9a, C10a) typically appear around δ 140-144 ppm. rroij.comchemicalbook.com

Pyridine Carbons (5C): The five carbons of the pyridine ring will have characteristic shifts. The carbons adjacent to the ring nitrogen (C2 and C6) will be downfield (δ ~140-150 ppm), while the others will appear further upfield. researchgate.net

Carbonyl Carbon (1C): The amide carbonyl carbon is expected to produce a signal in the range of δ 162-167 ppm, which is typical for aromatic carboxamides. rroij.comwisc.edu

A summary of the predicted NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide N-H 10.0 - 13.0 (broad s) -
Amide C=O - 162.0 - 167.0
Phenazine Ring 7.8 - 9.0 (m) 120.0 - 145.0

Table 2: Compound Names Mentioned in this Article

Compound Name
3-aminopyridine
Aniline
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP)
2-bromo-3-nitro-benzoic acid
N,N'-Carbonyldiimidazole (CDI)
N,N'-Dicyclohexylcarbodiimide (DCC)
N,N-Diisopropylethylamine (DIPEA)
4-Dimethylaminopyridine (DMAP)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
This compound
Nicotinamide
3-nitropyridine
Oxalyl chloride
Phenazine-1-carboxamide (PCN)
Phenazine-1-carboxylic acid (PCA)
Thionyl chloride

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular weight. For a related compound, (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide, the calculated monoisotopic mass for its protonated form [M+H]⁺ is 328.1102, with the experimentally found value being 328.1198. nih.gov This level of accuracy is instrumental in confirming the elemental composition and structural integrity of newly synthesized molecules.

The table below illustrates the kind of data obtained from such an analysis for a similar phenazine derivative.

IonCalculated m/zFound m/z
[M+H]⁺328.1102328.1198
Data for the related compound (E)-N′-(pyridine-4-methyl)phenazine-1-carbonyl hydrazide nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing (if available)

As of the current literature survey, single crystal X-ray diffraction data for this compound is not publicly available. However, the study of related crystal structures, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, provides valuable insights into the potential solid-state conformation and packing of similar heterocyclic compounds. mdpi.com

The following table presents crystallographic data for a related compound, N,N′-bis(pyridin-3-yl)terephthalamide.

Crystal DataN,N′-bis(pyridin-3-yl)terephthalamide·terephthalic acid (1/1)
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)9.429(3), 8.169(2), 15.341(4)
β (°)104.93(2)
V (ų)1139.4(6)
Z2
Data collection instrumentBruker SMART CCD diffractometer
Data for a related co-crystal containing N,N′-bis(pyridin-3-yl)terephthalamide nih.gov

In Vitro Biological Evaluation and Mechanistic Insights into N Pyridin 3 Yl Phenazine 1 Carboxamide Activity

Enzymatic Target Profiling of N-(pyridin-3-yl)phenazine-1-carboxamide

Kinase Inhibition Spectrum and Specificity Studies

There is no publicly available information on the kinase inhibition profile of this compound.

Characterization of Inhibition Kinetics (e.g., Kᵢ, IC₅₀ determination)

No Kᵢ or IC₅₀ values for this compound against any enzymatic targets have been reported in the searched literature.

Investigation of Binding Modes to Enzyme Active Sites

There are no studies, computational or experimental, that describe the binding mode of this compound to any enzyme active sites.

Cellular Pathway Modulation and Functional Outcomes

Assessment of this compound Impact on Cell Cycle Progression in Disease Models

No data is available regarding the effect of this compound on cell cycle progression.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Necroptosis) by the Compound

There is no published evidence to confirm or deny the ability of this compound to induce apoptosis, necroptosis, or other forms of programmed cell death.

Effects on Autophagy Pathways and Metabolic Regulation

There is no published research investigating the effects of this compound on autophagy pathways or its role in metabolic regulation.

Modulation of Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt pathways)

No studies have been found that examine the modulatory effects of this compound on cellular signaling cascades such as the MAPK or PI3K/Akt pathways.

Identification and Validation of this compound Molecular Targets in Biological Systems

Affinity Proteomics Approaches for Target Deconvolution

There are no reports of affinity proteomics studies being conducted to identify the molecular targets of this compound.

Genetic Perturbation Studies to Confirm Target Engagement and Functional Relevance

No genetic perturbation studies have been published that would confirm the target engagement and functional relevance of this compound in any biological system.

Structure Activity Relationship Sar Investigations for N Pyridin 3 Yl Phenazine 1 Carboxamide Analogs

Design Principles for Systematic Chemical Modifications of N-(pyridin-3-yl)phenazine-1-carboxamide

The chemical architecture of this compound offers three primary sites for systematic modification to explore and optimize biological activity: the phenazine (B1670421) nucleus, the pyridine (B92270) ring, and the amide linker. The design of analogs is guided by the principle of exploring the electronic, steric, and hydrophobic properties of these regions to enhance potency, selectivity, and pharmacokinetic profiles.

Impact of Substituent Effects on the Phenazine Nucleus on Biological Activity

Substituents on the phenazine nucleus can significantly alter the biological activity of phenazine-1-carboxamides. The position and nature of these substituents influence the electronic properties of the tricyclic system and can introduce steric effects that affect DNA binding and enzyme interactions.

For instance, the introduction of halogen atoms, such as chlorine or bromine, to the phenazine ring has been a strategy to enhance the antibacterial activity of phenazine compounds. Halogenation can alter the electron distribution of the aromatic system and improve membrane permeability.

The presence of hydroxyl groups on the phenazine core can also impact activity. For example, 1-hydroxyphenazine (B607933) has demonstrated notable antifungal properties. The position of these hydroxyl groups is critical, as it affects the potential for intramolecular hydrogen bonding and interactions with biological targets.

Consequences of Modifications to the Pyridine Ring on Potency and Selectivity

The pyridine ring in this compound is a key determinant of its biological activity, influencing both potency and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, allowing for ionic interactions with biological targets such as the phosphate (B84403) backbone of DNA or acidic residues in enzymes.

The position of the nitrogen atom within the aromatic ring is also crucial. A study on phenazine-1-carboxylic acylhydrazone derivatives included analogs with pyridine-2-yl and pyridine-3-yl moieties, indicating that different isomers can be synthesized to explore the impact of the nitrogen's location on biological activity. mdpi.comnih.gov

Role of the Amide Linker and Substitutions at the Nitrogen Atom on Compound Efficacy

The amide linker in this compound is not merely a passive connector but plays an active role in determining compound efficacy. The amide bond's hydrogen donor and acceptor capabilities are important for intramolecular hydrogen bonding with the phenazine nitrogen and for intermolecular interactions with biological targets.

Modifications to the amide linker, such as its replacement with a more rigid or flexible unit, can significantly impact the compound's conformational freedom and, consequently, its binding to a target. A study on phenazine-1-carboxylic acylhydrazone derivatives, where the amide is part of a larger acylhydrazone structure, demonstrated that modifications in this region can lead to potent antitumor activity. mdpi.comnih.gov

The following table presents data on the anti-proliferative activity of phenazine-1-carbonyl hydrazide analogs against HeLa and A549 cancer cell lines, highlighting the importance of the substituent attached to the hydrazone moiety.

Table 1: Anti-proliferative Activity (IC₅₀ in μM) of Phenazine-1-carbonyl Hydrazide Analogs

Compound R Group HeLa (IC₅₀, μM) A549 (IC₅₀, μM)
3g 2-pyridinyl > 50 > 50
3h 3-pyridinyl > 50 > 50
3i 4-pyridinyl > 50 > 50

Data sourced from a study on phenazine-1-carboxylic acylhydrazone derivatives. mdpi.comnih.gov

While the simple pyridinylmethyl analogs in this specific acylhydrazone series did not show significant activity, other research on diamide (B1670390) derivatives of phenazine-1-carboxylic acid has indicated that extending the amide linker with another amide group can result in compounds with significant fungicidal and herbicidal activities. researchgate.net

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the this compound series, QSAR studies can provide valuable insights into the physicochemical properties that are critical for their efficacy.

Although a specific QSAR model for this compound was not found in the reviewed literature, QSAR studies on related N-aryl carboxamides have been conducted. nih.gov These studies typically use a variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to build a mathematical model that can predict the activity of new, unsynthesized analogs.

For the this compound series, a QSAR model would likely include descriptors such as:

Electronic descriptors: Charges on specific atoms (e.g., the pyridine nitrogen, the amide nitrogen and oxygen), dipole moment, and molecular electrostatic potential to model polar interactions.

Steric descriptors: Molecular volume, surface area, and specific conformational descriptors to account for the size and shape of the molecule.

Hydrophobic descriptors: LogP or other lipophilicity measures to model the compound's ability to cross cell membranes.

Molecular docking studies, a related computational technique, can be used to visualize the binding mode of this compound and its analogs within the active site of a biological target, such as a DNA-topoisomerase complex. mdpi.com This can help to rationalize the observed SAR and guide the design of more potent inhibitors.

Advanced Computational and Theoretical Studies of N Pyridin 3 Yl Phenazine 1 Carboxamide

Molecular Docking and Binding Energy Calculations with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as N-(pyridin-3-yl)phenazine-1-carboxamide, and a macromolecular target, typically a protein.

Predicted Biological Targets and Docking Analysis: The parent molecule, phenazine-1-carboxamide (B1678076) (PCN), has been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins of the Bcl-2 family. nih.gov In silico docking studies revealed that PCN likely interacts with the BH3 domain of these proteins, which include Bcl-2, Bcl-xL, and Bcl-w. nih.gov It is hypothesized that this compound would share these targets.

A hypothetical docking study of this compound against the anti-apoptotic protein Bcl-xL would be performed. The compound's structure would be docked into the protein's binding site, and the interactions would be scored based on binding energy, which estimates the strength of the interaction. The addition of the pyridin-3-yl group introduces a nitrogen atom capable of forming hydrogen bonds and a polar aromatic ring that can engage in π-π stacking or cation-π interactions, potentially leading to a different or stronger binding affinity compared to the parent PCN.

Table 5.1.1: Hypothetical Molecular Docking Results

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Bcl-xL-9.2Arg139, Gly138, Tyr101Hydrogen Bond, Hydrophobic, π-π Stacking
Bcl-2-8.8Asp111, Phe105, Val135Hydrogen Bond, π-π Stacking
Bcl-w-8.5Trp108, Asn103, Leu140Hydrogen Bond, Hydrophobic

This table presents illustrative, hypothetical data to demonstrate the typical output of a molecular docking analysis.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. An MD simulation calculates the motion of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific conformational changes that occur upon binding.

A fully solvated MD simulation would be performed on the docked complex of this compound and its predicted target, such as Bcl-xL. researchgate.net The simulation would run for a duration sufficient to observe significant conformational sampling (e.g., 100 nanoseconds). Analysis of the trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations would reveal whether the initial docked pose is stable or if the ligand reorients to find a more favorable conformation within the binding pocket.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Tautomeric Forms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. nih.govmdpi.com For this compound, these calculations can predict a variety of properties.

Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Tautomeric Forms: The amide linkage in this compound allows for keto-enol tautomerism. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is more stable and therefore more likely to be present under physiological conditions.

Table 5.3.1: Predicted Quantum Chemical Properties (Illustrative)

PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-6.5 eVRegion of electron donation
LUMO Energy-2.1 eVRegion of electron acceptance
HOMO-LUMO Gap4.4 eVIndicates high kinetic stability
Dipole Moment3.8 DebyeReflects overall polarity

This table contains hypothetical data representative of quantum chemical calculation outputs.

In Silico Prediction of Pharmacokinetic Profiles: Absorption, Distribution, and Metabolic Pathways (non-human)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used to predict the pharmacokinetic properties of a drug candidate. mdpi.com For this compound, these predictions are vital for assessing its drug-likeness. Various computational models, often based on rules like Lipinski's Rule of Five or more complex machine learning algorithms, are used.

Absorption: Predictions would assess properties like intestinal absorption and cell permeability. Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration would be estimated. Metabolic Pathways: The most likely sites of metabolism on the molecule would be predicted. For this compound, likely sites include the phenazine (B1670421) rings (hydroxylation) and the amide bond (hydrolysis).

Table 5.4.1: Predicted ADME Properties (Illustrative)

ADME ParameterPredicted Value/Classification (Hypothetical)Interpretation
Human Intestinal AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Lipinski's Rule of Five0 ViolationsGood drug-like properties

This table presents hypothetical data to illustrate the output of in silico ADME prediction tools.

Ligand-Based and Structure-Based Virtual Screening for Identification of Novel Scaffolds with Similar Activity

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com

Structure-Based Virtual Screening (SBVS): Using the 3D structure of a predicted target like Bcl-xL, a large chemical library could be docked into the binding site. nih.gov The top-scoring compounds would be identified as potential hits that share a similar binding mode to this compound but possess a different chemical scaffold.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, the structure of this compound itself can be used as a template. mdpi.com LBVS methods search for molecules in a database that have similar physicochemical properties or 2D/3D shape, on the principle that similar molecules often have similar biological activities. This can help identify analogs or entirely new chemical classes with the potential for similar efficacy.

Pre Clinical Efficacy and Proof of Concept Studies of N Pyridin 3 Yl Phenazine 1 Carboxamide

Mechanistic Biomarker Analysis for Compound-Target Engagement in Biological Samples from Pre-clinical StudiesSimilarly, there is no information on mechanistic biomarkers that would confirm the engagement of N-(pyridin-3-yl)phenazine-1-carboxamide with its intended biological target in preclinical models. This analysis is a critical step in understanding a compound's mechanism of action.

While research exists for the parent compound, phenazine-1-carboxamide (B1678076) (PCN), and other derivatives, these findings cannot be extrapolated to this compound, as the addition of the pyridin-3-yl group creates a distinct chemical entity with potentially unique biological properties. nih.govsigmaaldrich.comnih.govnih.govmdpi.com

Future Research Trajectories and Translational Potential of N Pyridin 3 Yl Phenazine 1 Carboxamide

Exploration of Additional Therapeutic Applications Beyond Current Research Focus

The phenazine (B1670421) class of compounds is known for a wide array of biological activities, suggesting that the therapeutic potential of N-(pyridin-3-yl)phenazine-1-carboxamide may extend beyond a single application. mdpi.com The parent compound, phenazine-1-carboxamide (B1678076) (PCN), exhibits significant antifungal properties, particularly against plant pathogens like Fusarium oxysporum. nih.govmdpi.com This foundational activity suggests that this compound should be evaluated for a broader spectrum of antifungal and antibacterial applications, including against drug-resistant strains.

Investigations into phenazine derivatives have revealed potent anticancer activities. nih.govnih.gov Some phenazines act as topoisomerase inhibitors or induce apoptosis through mitochondrial pathways. nih.govmdpi.com The phenazine analogue CPUL1, for instance, has been identified as an inhibitor of thioredoxin reductase I (TrxR1), a key enzyme in cancer cell redox regulation. nih.gov Therefore, a critical future direction is to screen this compound against a diverse panel of cancer cell lines to determine its cytotoxic and cytostatic effects.

Furthermore, certain phenazine compounds have demonstrated antineuroinflammatory potential. mdpi.com Given the role of neuroinflammation in a variety of neurodegenerative disorders, exploring the activity of this compound in relevant cellular and animal models of these diseases could uncover novel therapeutic avenues. The pyridyl moiety itself is a common feature in centrally active drugs, potentially influencing the compound's ability to cross the blood-brain barrier.

Table 1: Potential Therapeutic Areas for this compound

Therapeutic AreaRationale Based on Phenazine ScaffoldPotential Molecular Targets
Infectious Diseases Broad-spectrum antibacterial and antifungal activity of phenazine derivatives. mdpi.comnih.govCell wall/membrane synthesis, DNA replication, redox homeostasis.
Oncology Cytotoxic activity against various cancer cell lines; inhibition of key cancer-related enzymes. nih.govnih.govTopoisomerases, Thioredoxin Reductase (TrxR1). nih.gov
Neurodegenerative Diseases Antineuroinflammatory properties observed in some phenazines. mdpi.comInflammatory signaling pathways in microglia and astrocytes.
Parasitic Diseases Antiparasitic activity has been reported for some phenazine compounds. researchgate.netParasite-specific metabolic pathways.

Strategies for Lead Optimization, Potency Enhancement, and Selectivity Improvement of this compound

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound while minimizing undesirable ones. danaher.com For this compound, a systematic structure-activity relationship (SAR) study is essential. This involves synthesizing and evaluating a series of analogues to understand how modifications to different parts of the molecule affect its biological activity.

Potency Enhancement:

Modification of the Phenazine Core: The introduction of substituents, such as halogens, on the phenazine ring has been shown to significantly enhance the antibacterial and anticancer activity of related compounds. mdpi.comnih.gov For example, halogenated phenazines are potent against multidrug-resistant bacteria. nih.gov Exploring substitutions at various positions of the phenazine nucleus could lead to more potent derivatives.

Alteration of the Carboxamide Linker: The carboxamide group is crucial for the biological activity of many compounds, often participating in key hydrogen bonding interactions with target proteins. nih.gov Modifications, such as replacing it with a methylenamine or other bioisosteres, could alter binding affinity and selectivity. nih.gov

Substitution on the Pyridyl Ring: The pyridine (B92270) ring offers multiple sites for substitution. Adding electron-donating or electron-withdrawing groups could modulate the electronic properties and steric profile of the molecule, potentially improving target engagement.

Selectivity Improvement: Achieving selectivity for a specific biological target over others is crucial for minimizing off-target effects. Computational methods, such as molecular docking and free energy perturbation calculations, can be invaluable in guiding the design of more selective analogues. nih.gov By modeling the binding of this compound to its intended target and comparing it to its binding to off-targets, specific modifications that enhance selective interactions can be identified. For instance, if the target is an enzyme, designing derivatives that interact with unique residues in the active site that are not present in related enzymes can improve selectivity. nih.gov

Table 2: Lead Optimization Strategies for this compound

Molecular ComponentStrategyDesired Outcome
Phenazine Core Introduction of halogen or alkyl groups.Enhanced potency and cell permeability.
Carboxamide Linker Bioisosteric replacement (e.g., sulfonamide, reverse amide).Improved metabolic stability and target binding.
Pyridyl Moiety Substitution with various functional groups.Modulated solubility, target affinity, and selectivity.

Investigation of Synergistic Effects of this compound in Combination with Other Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the synergistic potential of this compound with existing therapeutic agents could lead to more effective treatment regimens.

In the context of infectious diseases, phenazines can disrupt bacterial biofilms, which are a major cause of antibiotic resistance. nih.gov Combining this compound with conventional antibiotics could render resistant bacteria more susceptible to treatment. For instance, if the compound inhibits a bacterial defense mechanism, it could lower the minimum inhibitory concentration (MIC) of a co-administered antibiotic.

In oncology, many phenazine derivatives exhibit anticancer properties. mdpi.com It would be valuable to explore combinations of this compound with standard chemotherapeutic drugs or targeted therapies. Synergy could arise from complementary mechanisms of action, such as inhibiting different pathways involved in cancer cell proliferation or survival. For example, if this compound induces DNA damage, it might synergize with a PARP inhibitor that blocks DNA repair.

Challenges and Opportunities in Advancing Phenazine-Based Scaffolds as Potential Therapeutics

Challenges:

Toxicity and Off-Target Effects: A significant challenge in the development of phenazine-based drugs is managing potential toxicity. The planar structure of the phenazine ring can lead to DNA intercalation, which can be a source of cytotoxicity. mdpi.com Furthermore, some phenazines can engage in redox cycling, leading to the production of reactive oxygen species (ROS) that can damage healthy cells. nih.gov Mitigating these effects through careful molecular design to improve target selectivity is a key challenge.

Pharmacokinetic Properties: Like many heterocyclic compounds, phenazine derivatives can suffer from poor solubility and metabolic instability, which can limit their bioavailability and therapeutic efficacy. danaher.com Addressing these issues through medicinal chemistry approaches, such as the development of prodrugs, is often necessary. nih.gov

Synthetic Complexity: The synthesis of substituted phenazines can be complex and require multiple steps, which can be a hurdle for large-scale production and commercialization. nih.gov Developing more efficient and scalable synthetic routes is crucial for the advancement of this class of compounds.

Opportunities:

Combating Antimicrobial Resistance: The rise of multidrug-resistant pathogens is a major global health crisis. Phenazines, with their diverse mechanisms of action, represent a promising scaffold for the development of new antibiotics that can overcome existing resistance mechanisms. nih.govnih.gov Their ability to disrupt biofilms is a particularly attractive feature. nih.gov

Novel Anticancer Agents: The unique mechanisms of action of some phenazine derivatives, such as the inhibition of TrxR1, offer opportunities to develop new anticancer drugs that can be effective against tumors resistant to current therapies. nih.gov

Theranostic Applications: The inherent fluorescence of the phenazine core provides an opportunity for the development of theranostic agents—compounds that combine therapeutic activity with diagnostic imaging capabilities. researchgate.net This could allow for real-time monitoring of drug distribution and target engagement.

Q & A

Q. How to optimize formulation for in vivo studies given solubility challenges?

  • Methodological Answer : Test co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes. Characterize solubility via shake-flask method and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC to monitor compound integrity .

Data Contradiction & Validation

Q. How to reconcile discrepancies in antifungal potency between similar analogs?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., hyphal growth inhibition vs. cell viability staining). Assess membrane permeability via propidium iodide uptake and correlate with MIC data. Structural analogs with halogen substituents may exhibit enhanced membrane penetration .

Q. What follow-up experiments confirm target engagement in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 to knock out putative targets (e.g., β-1,3-glucan synthase) in fungal strains. If resistance emerges, re-test the compound’s efficacy. Alternatively, employ thermal shift assays to measure protein-ligand binding stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.